N-{2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-furamide
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Overview
Description
N-{2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-furamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound consists of a furan ring, a carboxamide group, and a 1,2,4-oxadiazole ring substituted with a 3,4,5-trimethoxyphenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-furamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.
Introduction of the 3,4,5-trimethoxyphenyl group: This step involves the substitution of the oxadiazole ring with a 3,4,5-trimethoxyphenyl group using a suitable electrophilic aromatic substitution reaction.
Coupling with furan-2-carboxylic acid: The final step involves coupling the substituted oxadiazole with furan-2-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-{2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-furamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The oxadiazole ring can be reduced to form corresponding amine derivatives.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be employed.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions to substitute the methoxy groups.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amine derivatives of the oxadiazole ring.
Substitution: Phenyl derivatives with substituted functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways involved in disease progression.
Industry: Utilized in the development of novel materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-furamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The presence of the 3,4,5-trimethoxyphenyl group can enhance its binding affinity to these targets, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
N-{2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-furamide: shares structural similarities with other oxadiazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical reactivity and biological activity
Properties
CAS No. |
1119398-63-8 |
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Molecular Formula |
C22H19N3O6 |
Molecular Weight |
421.4g/mol |
IUPAC Name |
N-[2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C22H19N3O6/c1-27-17-11-13(12-18(28-2)19(17)29-3)20-24-22(31-25-20)14-7-4-5-8-15(14)23-21(26)16-9-6-10-30-16/h4-12H,1-3H3,(H,23,26) |
InChI Key |
ONADLZVTXXBRGG-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)C3=CC=CC=C3NC(=O)C4=CC=CO4 |
Origin of Product |
United States |
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